REACTION_SMILES
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[CH-:7]([C:8](=[O:9])[CH3:10])[C:11](=[O:12])[CH3:13].[CH2:1]1[CH2:2][CH2:3][CH:4]=[CH:5][CH2:6]1.[N+:14](=[N-:15])=[C:16]([C:17](=[O:18])[O:19][CH3:20])[C:21](=[O:22])[O:23][CH3:24]>>[CH2:1]1[CH2:2][CH:3]2[CH:4]([CH2:5][CH2:6]1)[C:16]2([C:17](=[O:18])[O:19][CH3:20])[C:21](=[O:22])[O:23][CH3:24]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[CH-]C(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1=CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(=[N+]=[N-])C(=O)OC
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Name
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Type
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product
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Smiles
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COC(=O)C1(C(=O)OC)C2CCCCC21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |